![molecular formula C17H17N3OS B5807712 2-(1H-benzimidazol-2-ylthio)-N-ethyl-N-phenylacetamide](/img/structure/B5807712.png)
2-(1H-benzimidazol-2-ylthio)-N-ethyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-ylthio)-N-ethyl-N-phenylacetamide, also known as BZT-PhEt, is a chemical compound that has been widely studied for its potential use as a drug. It belongs to the class of benzimidazole derivatives and has been found to possess various pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-ethyl-N-phenylacetamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a key role in neuroplasticity.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-N-ethyl-N-phenylacetamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in mood regulation. It has also been shown to modulate the activity of GABA receptors, which are involved in anxiety and seizure disorders. 2-(1H-benzimidazol-2-ylthio)-N-ethyl-N-phenylacetamide has been found to have a low toxicity profile and to be well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1H-benzimidazol-2-ylthio)-N-ethyl-N-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a low toxicity profile. It has also been shown to have a wide range of pharmacological effects, making it useful for studying various neurological and psychiatric disorders. However, there are some limitations to using 2-(1H-benzimidazol-2-ylthio)-N-ethyl-N-phenylacetamide in lab experiments. It has not yet been tested in human clinical trials, and its long-term effects are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-ethyl-N-phenylacetamide. One area of research is the potential use of 2-(1H-benzimidazol-2-ylthio)-N-ethyl-N-phenylacetamide as a treatment for depression and anxiety disorders. Another area of research is the potential use of 2-(1H-benzimidazol-2-ylthio)-N-ethyl-N-phenylacetamide as a cognitive enhancer. Further studies are needed to fully understand the mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-ethyl-N-phenylacetamide and its long-term effects. Additionally, studies are needed to determine the optimal dosage and administration route for 2-(1H-benzimidazol-2-ylthio)-N-ethyl-N-phenylacetamide.
Synthesemethoden
The synthesis of 2-(1H-benzimidazol-2-ylthio)-N-ethyl-N-phenylacetamide involves the reaction between 2-mercaptobenzimidazole and N-ethyl-N-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction yields 2-(1H-benzimidazol-2-ylthio)-N-ethyl-N-phenylacetamide as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-ylthio)-N-ethyl-N-phenylacetamide has been extensively studied for its potential use as a drug. It has been found to possess various pharmacological properties, including antidepressant, anxiolytic, and anticonvulsant effects. It has also been shown to have neuroprotective properties and to enhance cognitive function. 2-(1H-benzimidazol-2-ylthio)-N-ethyl-N-phenylacetamide has been tested in various animal models, including mice, rats, and monkeys.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-2-20(13-8-4-3-5-9-13)16(21)12-22-17-18-14-10-6-7-11-15(14)19-17/h3-11H,2,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRYXAYGMWYSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.